1-(sulfanylmethyl)cyclobutan-1-ol
Description
1-(Sulfanylmethyl)cyclobutan-1-ol (C₅H₁₀OS) is a cyclobutanol derivative featuring a sulfanylmethyl (-CH₂SH) substituent at the 1-position of the cyclobutane ring. The sulfanylmethyl group introduces unique reactivity due to the nucleophilic thiol (-SH) functionality, which may influence solubility, stability, and participation in redox or conjugation reactions. Cyclobutanols are typically synthesized via Grignard additions to cyclic ketones or electrochemical methods , and analogous routes could apply here, albeit with thiol-containing precursors.
Properties
CAS No. |
2703780-63-4 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sulfanylmethyl)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the sulfanylmethyl and hydroxyl groups. One common method includes the cyclization of suitable precursors under specific conditions to form the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylmethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction of the sulfanylmethyl group may produce cyclobutylmethanol .
Scientific Research Applications
1-(sulfanylmethyl)cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(sulfanylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylmethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The exact pathways and targets are still under investigation, but its unique structure suggests potential for selective interactions with biological systems .
Comparison with Similar Compounds
Comparison with Similar Cyclobutan-1-ol Derivatives
Structural and Physical Properties
The table below compares key physical and structural attributes of 1-(sulfanylmethyl)cyclobutan-1-ol with analogs from the evidence:
*Inferred based on lower molecular weight and flexible -CH₂SH group.
Key Observations:
- Steric Effects: Bulky groups like o-Tolyl () increase crystallinity (solid state), while smaller substituents (e.g., -CH₂SH) favor liquid states. Reactivity: The thiol group in this compound is prone to oxidation (forming disulfides) and nucleophilic reactions, unlike the amine () or epoxide () groups.
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